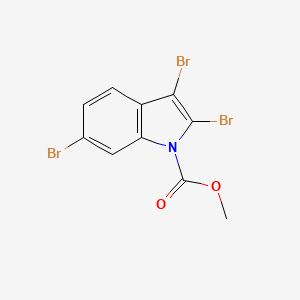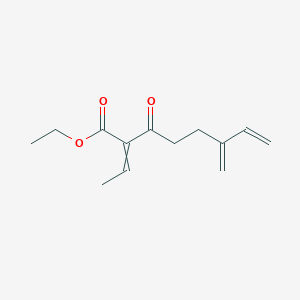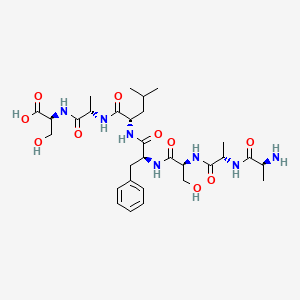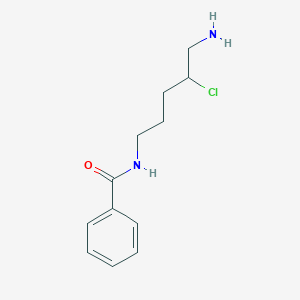![molecular formula C17H18N2O2S B12615647 1-[5-Propanoyl-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one CAS No. 886462-75-5](/img/structure/B12615647.png)
1-[5-Propanoyl-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[5-Propanoyl-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-on ist eine komplexe organische Verbindung, die zur Klasse der heterocyclischen Verbindungen gehört. Sie enthält einen Thiophenring, der mit einer Piperidinon-Einheit verschmolzen ist, sowie einen Pyridinring, der an den Thiophenring gebunden ist.
Herstellungsmethoden
Synthetische Wege und Reaktionsbedingungen: Die Synthese von 1-[5-Propanoyl-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-on umfasst in der Regel mehrstufige organische Reaktionen. Eine übliche Methode umfasst die folgenden Schritte:
Bildung des Thiophenrings: Der Thiophenring kann durch Reaktion einer geeigneten Dicarbonylverbindung mit elementarem Schwefel synthetisiert werden.
Anbindung des Pyridinrings: Der Pyridinring wird über eine Kreuzkupplungsreaktion, z. B. die Suzuki-Miyaura-Kupplung, unter Verwendung eines Pyridin-Boronsäurederivats eingeführt.
Bildung der Piperidinon-Einheit: Der Piperidinonring wird durch eine Cyclisierungsreaktion gebildet, an der ein geeignetes Amin und eine Carbonylverbindung beteiligt sind.
Endgültige Assemblierung: Die endgültige Verbindung wird durch Verknüpfung der Thiophen- und Piperidinon-Einheiten über eine Propanoylgruppe zusammengesetzt.
Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, die jedoch für die großtechnische Produktion optimiert sind. Dazu gehören die Verwendung von kontinuierlichen Fließreaktoren, Hochdurchsatz-Screening für optimale Reaktionsbedingungen und der Einsatz von Katalysatoren zur Steigerung der Ausbeute und Verkürzung der Reaktionszeiten.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-Propanoyl-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur.
Attachment of the Pyridine Ring: The pyridine ring is introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridine boronic acid derivative.
Formation of the Piperidinone Moiety: The piperidinone ring is formed through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Final Assembly: The final compound is assembled by linking the thiophene and piperidinone moieties through a propanoyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Chemischer Reaktionen
Arten von Reaktionen: 1-[5-Propanoyl-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung von Sulfoxiden oder Sulfonen führt.
Reduktion: Reduktionsreaktionen können unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, was zur Bildung von Alkoholen oder Aminen führt.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, bei denen Nukleophile die Abgangsgruppen am Molekül ersetzen.
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat, Chromtrioxid und Wasserstoffperoxid unter sauren oder basischen Bedingungen.
Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid und katalytische Hydrierung.
Substitution: Nukleophile wie Halogenide, Amine und Thiole unter verschiedenen Bedingungen (z. B. basische oder saure Medien).
Hauptprodukte:
Oxidation: Sulfoxide, Sulfone.
Reduktion: Alkohole, Amine.
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
1-[5-Propanoyl-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-on hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Die Verbindung wird auf ihr Potenzial als Pharmakophor im Wirkstoffdesign untersucht, insbesondere für ihre Wechselwirkungen mit biologischen Zielstrukturen wie Enzymen und Rezeptoren.
Materialwissenschaften: Sie wird wegen ihrer elektronischen Eigenschaften untersucht, was sie zu einem Kandidaten für den Einsatz in organischen Halbleitern und Photovoltaik-Bauelementen macht.
Biologische Studien: Die Verbindung wird in Studien verwendet, um ihre Auswirkungen auf zelluläre Prozesse und ihr Potenzial als Therapeutikum zu verstehen.
Wirkmechanismus
Der Wirkmechanismus von 1-[5-Propanoyl-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, z. B. Enzymen oder Rezeptoren. Die Verbindung kann an diese Zielstrukturen binden, ihre Aktivität modulieren und zu verschiedenen biologischen Wirkungen führen. Die genauen beteiligten Wege hängen von der jeweiligen Anwendung und dem Zielmolekül ab.
Ähnliche Verbindungen:
1-[5-Acetyl-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-on: Ähnliche Struktur, jedoch mit einer Acetylgruppe anstelle einer Propanoylgruppe.
1-[5-Butanoyl-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-on: Ähnliche Struktur, jedoch mit einer Butanoylgruppe anstelle einer Propanoylgruppe.
Einzigartigkeit: 1-[5-Propanoyl-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-on ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen einzigartig, die ihr verschiedene chemische und biologische Eigenschaften verleihen.
Wirkmechanismus
The mechanism of action of 1-[5-Propanoyl-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Vergleich Mit ähnlichen Verbindungen
1-[5-Acetyl-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one: Similar structure but with an acetyl group instead of a propanoyl group.
1-[5-Butanoyl-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one: Similar structure but with a butanoyl group instead of a propanoyl group.
Uniqueness: 1-[5-Propanoyl-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
886462-75-5 |
|---|---|
Molekularformel |
C17H18N2O2S |
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
1-(5-propanoyl-3-pyridin-4-ylthiophen-2-yl)piperidin-4-one |
InChI |
InChI=1S/C17H18N2O2S/c1-2-15(21)16-11-14(12-3-7-18-8-4-12)17(22-16)19-9-5-13(20)6-10-19/h3-4,7-8,11H,2,5-6,9-10H2,1H3 |
InChI-Schlüssel |
HAPBAZIIDNLJAL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=CC(=C(S1)N2CCC(=O)CC2)C3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[(5R)-5,6-Dihydroxyhexyl]oxy}benzaldehyde](/img/structure/B12615570.png)
![9-Bromo-2-naphthalen-2-yl-4'-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane]](/img/structure/B12615575.png)
![4-Bromo-2-[4-(trifluoromethyl)phenyl]thiophene](/img/structure/B12615577.png)


![N-Hydroxy-N'-[(2-methylphenyl)methyl]urea](/img/structure/B12615594.png)
![N-[(2S)-1,3-Dihydroxybutan-2-yl]-3-methylbutanamide](/img/structure/B12615603.png)
![4-[2-(Ethylsulfanyl)ethenyl]benzonitrile](/img/structure/B12615606.png)
![4-Piperidinecarboxamide, 1-acetyl-N-[2-(2,4-dichlorophenoxy)phenyl]-](/img/structure/B12615611.png)



![6-Fluoro-3,3-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12615632.png)

